molecular formula C11H24N2O2 B1443496 tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate CAS No. 1343356-44-4

tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate

Cat. No.: B1443496
CAS No.: 1343356-44-4
M. Wt: 216.32 g/mol
InChI Key: PEKAMQZCKGBAMG-UHFFFAOYSA-N
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Description

tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate: is a chemical compound with the molecular formula C11H24N2O2 and a molecular weight of 216.32 g/mol . It is commonly used in organic synthesis and has applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding alcohols or ketones, reduction may produce amines or alcohols, and substitution reactions may result in various substituted carbamates .

Scientific Research Applications

Chemistry: tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate is used as a building block in organic synthesis. It is employed in the preparation of various complex molecules and intermediates for pharmaceuticals and agrochemicals .

Biology: In biological research, the compound is used as a protecting group for amines. It helps in the selective modification of biomolecules and the synthesis of peptides and proteins .

Medicine: It is used in the synthesis of bioactive molecules and drug candidates .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the manufacture of polymers and coatings .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[3-(aminomethyl)pentan-3-yl]carbamate is unique due to its specific structure and reactivity. It offers distinct advantages in terms of stability and selectivity in chemical reactions compared to similar compounds .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H24N2O2/c1-6-11(7-2,8-12)13-9(14)15-10(3,4)5/h6-8,12H2,1-5H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKAMQZCKGBAMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)(CN)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-butyl N-[3-(aminomethyl)pentan-3-yl]carbamate
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